3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
“3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester” is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a substituted aminoethyl moiety at the 3-position. The structure includes a five-membered pyrrolidine ring, an ethyl-(2-hydroxyethyl)amine side chain, and a benzyloxycarbonyl protecting group. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate or a precursor for bioactive molecules, particularly in the development of protease inhibitors or G-protein-coupled receptor (GPCR) agonists .
Key structural attributes include:
- Pyrrolidine core: Provides conformational rigidity and nitrogen-based reactivity for interactions with biological targets.
- Benzyl ester group: Enhances lipophilicity and serves as a protective group for carboxylic acid functionalities during synthesis .
Analytical data for closely related compounds (e.g., (±)-2-(4-(Acetoxymethyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester) show elemental composition values (C: 71.37%, H: 6.56%, N: 3.96%), suggesting similar purity and synthesis reliability for the target compound .
Properties
IUPAC Name |
benzyl 3-[[ethyl(2-hydroxyethyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-18(10-11-20)12-16-8-9-19(13-16)17(21)22-14-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSQNSZEIQRRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Amino Group: The ethyl-(2-hydroxy-ethyl)-amino group can be introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Structural Analysis
Pyrrolidine Core: Smaller ring size favors interactions with compact active sites, such as those in proteases or neurotransmitter receptors .
Substituent Modifications: Ethyl-hydroxyethylamino Group: Enhances solubility via the hydroxyl group while maintaining moderate lipophilicity from the ethyl chain . Phosphinoyl Derivatives: Compounds like 2-[(2-carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester exhibit ACE-inhibitory activity due to the phosphinoyl moiety’s zinc-binding capacity . Aminoacyl Substituents: The compound from (MW 361.48) incorporates a branched aminoacyl group, which may improve target specificity but reduce metabolic stability compared to the target compound .
Stereochemical Considerations :
- The (R)-isomer () highlights the importance of chirality in biological activity. Discontinuation of this isomer may reflect challenges in enantioselective synthesis or inferior pharmacokinetics compared to racemic mixtures .
Biological Activity
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also referred to as (S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, is a complex organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Structural Features
The compound features:
- Pyrrolidine Ring : A five-membered ring structure that contributes to its biological interactions.
- Benzyl Ester Moiety : Enhances lipophilicity and may influence pharmacokinetics.
- Chiral Center : The stereochemistry at the pyrrolidine carbon is critical for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrrolidine Ring : Using appropriate precursors and reagents.
- Esterification : Reaction with benzyl alcohol to form the ester.
- Purification : Techniques such as recrystallization or chromatography to achieve high purity.
Specific conditions such as solvent choice (e.g., dichloromethane, tetrahydrofuran) and reaction temperature are crucial for optimizing yield and purity.
The biological activity of this compound is likely multifaceted:
- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells by modulating neurotransmitter systems, particularly through inhibition of nitric oxide synthase (nNOS), which is crucial in neurodegenerative conditions .
- Antioxidant Properties : The compound's structure may enable it to scavenge free radicals, thereby protecting cells from oxidative stress, a common pathway in various diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Neuroprotection in Animal Models :
- In a study involving rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. This suggests a protective role against excitotoxicity and oxidative stress.
- Anticancer Efficacy :
- In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating significant potency. Further investigation into its mechanism revealed modulation of apoptosis-related pathways.
Potential Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : Targeting neurological disorders such as Alzheimer's disease due to its neuroprotective effects.
- Cancer Therapy : As a lead compound for developing anticancer agents.
- Oxidative Stress Management : Formulation in dietary supplements aimed at reducing oxidative damage.
Comparative Analysis
The following table summarizes the unique aspects of this compound compared to other related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyrrolidine ring, Benzyl ester | Neuroprotection, Antioxidant, Anticancer | Chiral center enhances specificity |
| Glycine | Simple amino acid | Neurotransmission | Basic structure |
| L-Alanine | Aliphatic amino acid | Energy metabolism | Non-polar side chain |
| L-Proline | Pyrrolidine ring | Collagen synthesis | Unique cyclic structure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
